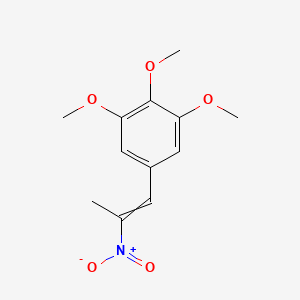
(4-Fluorophenyl)(3-nitrobenzylidene)amine
Vue d'ensemble
Description
“(4-Fluorophenyl)(3-nitrobenzylidene)amine” is a chemical compound with the CAS Number: 3382-80-7 and a molecular weight of 244.23 . Its IUPAC name is 4-fluoro-N-(3-nitrobenzylidene)aniline .
Synthesis Analysis
The synthesis of amines like “(4-Fluorophenyl)(3-nitrobenzylidene)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The linear formula of “(4-Fluorophenyl)(3-nitrobenzylidene)amine” is C13H9FN2O2 . The InChI code is 1S/C13H9FN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H/b15-9+ .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluorophenyl)(3-nitrobenzylidene)amine” include its molecular weight (244.23) and its linear formula (C13H9FN2O2) . Other properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Biomolecule Immobilization
(4-Fluorophenyl)(3-nitrobenzylidene)amine: is used in the immobilization of biomolecules onto polymer surfaces . This process is crucial for various biochemical assays and chemical syntheses. The compound acts as a photolinker that forms a covalent bond between biomolecules and polymers upon photo-irradiation, enabling the stable attachment of enzymes, antibodies, and other proteins to solid supports.
Bioconjugation
The compound’s ability to act as a photolinker also extends to bioconjugation . This involves the covalent linking of two biomolecules, which is a fundamental technique in the development of biosensors, drug delivery systems, and diagnostic tools. The specificity and stability of the linkage are paramount, and (4-Fluorophenyl)(3-nitrobenzylidene)amine provides a reliable method to achieve this.
Surface Engineering
Surface engineering is another field where (4-Fluorophenyl)(3-nitrobenzylidene)amine finds application . It can modify the surface properties of materials to enhance their interaction with biological systems. This is particularly useful in creating biocompatible coatings for implants and medical devices.
Rapid Diagnostics
In the realm of rapid diagnostics, (4-Fluorophenyl)(3-nitrobenzylidene)amine is utilized for the quick and efficient immobilization of diagnostic agents on various platforms . This accelerates the development of point-of-care diagnostic kits that are essential for timely disease detection and management.
Photoaffinity Labeling
Historically, the compound has been used for photoaffinity labeling, a method to study molecular interactions within cells . By incorporating the photolinker into a small molecule that interacts with a target protein, researchers can use light to activate the compound, creating a covalent bond that labels the protein. This technique helps in understanding protein functions and interactions.
Material Science Research
In material science, (4-Fluorophenyl)(3-nitrobenzylidene)amine contributes to the development of new materials with enhanced properties . Its reactive nature allows it to be incorporated into polymers, altering their characteristics for specific applications such as increased durability or improved thermal stability.
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-(3-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQIRTJULHMQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359461 | |
| Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(3-nitrobenzylidene)amine | |
CAS RN |
3382-80-7 | |
| Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (4-Fluorophenyl)(3-nitrobenzylidene)amine a promising candidate for nitrification inhibition?
A1: The study [] highlights that (4-Fluorophenyl)(3-nitrobenzylidene)amine demonstrated significant nitrification inhibition (NI) with a remarkable 91-96% inhibition rate. While the exact mechanism of action wasn't explored in this particular study, this level of activity suggests its potential as a nitrification inhibitor. Further research can explore its interaction with the nitrification process and its potential for agricultural applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)


![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)
![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)



![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)

